Cas no 897475-96-6 (2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole)

2-(4-Benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole is a benzothiazole derivative featuring a benzoylpiperazine substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural framework combines a benzothiazole core with an ethyl group at the 4-position, contributing to its stability and reactivity in diverse chemical transformations. The benzoylpiperazine moiety may facilitate interactions with biological targets, making it valuable for drug discovery applications. Its well-defined molecular architecture allows for precise modifications, enabling tailored applications in medicinal chemistry. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole structure
897475-96-6 structure
Product Name:2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole
CAS No:897475-96-6
MF:C20H21N3OS
MW:351.46524310112
CID:5481138
Update Time:2025-06-14

2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
    • Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]phenyl-
    • 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole
    • Inchi: 1S/C20H21N3OS/c1-2-15-9-6-10-17-18(15)21-20(25-17)23-13-11-22(12-14-23)19(24)16-7-4-3-5-8-16/h3-10H,2,11-14H2,1H3
    • InChI Key: RQOHTLYTJSERQT-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(CC)C=CC=C3S2)CC1)(C1=CC=CC=C1)=O

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Additional information on 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole

Comprehensive Overview of 2-(4-Benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole (CAS No. 897475-96-6)

The compound 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole (CAS No. 897475-96-6) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, combining a benzothiazole core with a benzoylpiperazine moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets. The compound's ethyl-substituted benzothiazole framework further enhances its lipophilicity, which is critical for membrane permeability and bioavailability.

In recent years, the demand for novel heterocyclic compounds like 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole has surged, driven by advancements in drug discovery and molecular biology. A common query among scientists is how this compound compares to other benzothiazole derivatives in terms of efficacy and safety. Preliminary studies suggest that its piperazine-linked benzoyl group may offer improved selectivity, reducing off-target effects—a key concern in modern therapeutics. Additionally, its CAS No. 897475-96-6 is frequently searched in chemical databases, reflecting its growing relevance in academic and industrial settings.

The synthesis of 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole involves multi-step organic reactions, with emphasis on optimizing yield and purity. One hot topic in synthetic chemistry is the development of greener methodologies for such compounds, aligning with the global push for sustainable science. Researchers are exploring catalytic systems and solvent-free conditions to produce benzothiazole-based molecules more efficiently. This aligns with broader trends in green chemistry, where reducing environmental impact is paramount.

From a pharmacological perspective, the 4-ethyl-1,3-benzothiazole segment of the molecule is of particular interest due to its prevalence in bioactive agents. Questions often arise about its role in enhancing binding affinity or metabolic stability. Computational modeling studies have highlighted the importance of the benzoylpiperazine side chain in docking simulations, suggesting potential applications in central nervous system (CNS) disorders. However, further in vivo validation is needed to confirm these hypotheses.

Another trending discussion revolves around the compound's potential in cancer research. Given the rising incidence of oncology-related queries in scientific literature, 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole is being evaluated for its antiproliferative properties. Early-stage studies indicate that it may interfere with kinase signaling pathways, a mechanism exploited by several FDA-approved drugs. This has led to increased searches for its structure-activity relationship (SAR) data, underscoring the need for detailed mechanistic studies.

In summary, 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole (CAS No. 897475-96-6) represents a versatile scaffold with multifaceted applications. Its integration into contemporary research pipelines reflects the evolving priorities of medicinal chemistry and drug design. As the scientific community continues to explore its full potential, this compound is poised to remain a focal point in the quest for innovative therapeutic solutions.

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